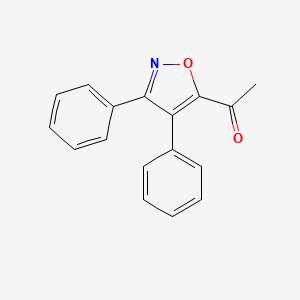

1-(3,4-Diphenyl-1,2-oxazol-5-yl)ethanone

Description

Propriétés

Numéro CAS |

1631-96-5 |

|---|---|

Formule moléculaire |

C17H13NO2 |

Poids moléculaire |

263.29 g/mol |

Nom IUPAC |

1-(3,4-diphenyl-1,2-oxazol-5-yl)ethanone |

InChI |

InChI=1S/C17H13NO2/c1-12(19)17-15(13-8-4-2-5-9-13)16(18-20-17)14-10-6-3-7-11-14/h2-11H,1H3 |

Clé InChI |

WOWDOIJMOSLBLJ-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C1=C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origine du produit |

United States |

Méthodes De Préparation

Condensation of α-Hydroxy Ketones with Potassium Cyanate (Oxazolone Formation)

- Starting from α-hydroxy ketones substituted with phenyl groups, condensation with potassium cyanate under acidic conditions leads to intramolecular cyclization forming oxazolone rings.

- This method was used to prepare substituted 4-phenyl-oxazol-2-one derivatives, which are structurally related to this compound.

- The reaction conditions typically involve reflux in ethanol or dimethylformamide, with careful control of pH and temperature to maximize yield.

Cycloisomerization of Acetylenic Oximes Using Gold(III) Chloride Catalyst

- Under mild conditions, AuCl3 catalyzes the cycloisomerization of acetylenic oximes to yield substituted isoxazoles.

- This approach can be adapted for the synthesis of 3,4-disubstituted isoxazoles, which are closely related to oxazoles.

- The reaction proceeds with high regioselectivity and good yields, suitable for synthesizing diphenyl-substituted oxazole derivatives.

[3+2] Cycloaddition of Aldehydes and N-Hydroximidoyl Chlorides

- The [3+2] cycloaddition between aldehydes and N-hydroximidoyl chlorides in the presence of a base such as triethylamine produces 3,4-disubstituted isoxazoles.

- This method allows for the introduction of various substituents at the 3 and 4 positions, including phenyl groups, enabling the synthesis of this compound analogues.

Van-Leusen Reaction Using Tosylmethyl Isocyanide (TosMIC)

- The Van-Leusen reaction involves the condensation of aldehydes with TosMIC in the presence of a base (e.g., potassium carbonate) in methanol.

- This reaction forms 5-substituted oxazoles efficiently.

- For example, 4-(trimethylsilyl)benzaldehyde reacts with TosMIC to yield 5-substituted phenyloxazoles, which can be further functionalized to obtain diphenyl-substituted oxazole derivatives.

- Reaction conditions: reflux in methanol for 2 hours, followed by extraction and purification.

Functionalization via Triphosgene Activation

- Substituted oxazolones can be activated using triphosgene in the presence of bases like diisopropylethylamine.

- Subsequent nucleophilic substitution with amines or alcohols leads to amides or carbamates, allowing further modification at the 5-position of the oxazole ring.

- This method enables the synthesis of ethanone derivatives by acylation reactions.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation with KOCN | α-Hydroxy ketones with phenyl groups | Potassium cyanate, acidic conditions, reflux | 60-85 | Simple, direct cyclization | Sensitive to pH, requires control |

| AuCl3 Catalyzed Cycloisomerization | Acetylenic oximes | AuCl3 catalyst, mild temperature | 70-90 | High regioselectivity | Requires precious metal catalyst |

| [3+2] Cycloaddition | Aldehydes, N-hydroximidoyl chlorides | Triethylamine, room temp | 75-88 | Metal-free, regioselective | Limited substrate scope |

| Van-Leusen Reaction (TosMIC) | Aldehydes (e.g., 4-(trimethylsilyl)benzaldehyde) | TosMIC, K2CO3, methanol, reflux | 80-93 | High yield, versatile | Requires purification steps |

| Triphosgene Activation | Oxazolones | Triphosgene, DIPEA, nucleophiles | 65-90 | Allows diverse functionalization | Toxic reagent, careful handling |

Research Findings and Notes

- The choice of solvent significantly affects reaction outcomes; methanol and ethanol are commonly used, with methanol often preferred for Van-Leusen reactions.

- Temperature control is critical; reflux conditions favor cyclization but excessive heat may cause decomposition.

- Use of bases like potassium carbonate or diisopropylethylamine facilitates cyclization and activation steps.

- The diphenyl substitution pattern influences the electronic properties of the oxazole ring, impacting reactivity and biological activity.

- Recent studies emphasize greener approaches, including ultrasound-assisted synthesis and use of deep eutectic solvents, which may be adapted for oxazole preparation.

- Spectroscopic analyses (UV-vis, fluorescence) confirm the structural integrity and purity of synthesized compounds.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3,4-Diphenyl-1,2-oxazol-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazoline derivatives.

Applications De Recherche Scientifique

1-(3,4-Diphenyl-1,2-oxazol-5-yl)ethanone has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Industry: It is used in the development of new materials with specific electronic and optical properties.

Mécanisme D'action

The mechanism by which 1-(3,4-Diphenyl-1,2-oxazol-5-yl)ethanone exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including enzyme inhibition and receptor modulation. The oxazole ring’s electronic properties play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

The following table compares 1-(3,4-Diphenyl-1,2-oxazol-5-yl)ethanone with key analogues from the evidence:

Key Observations:

- Heterocycle Diversity: The target compound’s 1,2-oxazole core contrasts with triazole (e.g., ) and oxadiazole () derivatives, which exhibit distinct electronic profiles and bioactivity potentials .

- Substituent Effects: Pyridinyl groups () introduce electron-withdrawing effects compared to phenyl groups, altering solubility and reactivity.

Q & A

Q. What are the standard synthetic routes for 1-(3,4-Diphenyl-1,2-oxazol-5-yl)ethanone, and how are intermediates characterized?

The synthesis typically involves cyclocondensation reactions. For example, oxazole derivatives are often synthesized via reactions between substituted nitriles and hydroxylamine, followed by acetylation. Intermediate characterization relies on FT-IR (to confirm carbonyl groups at ~1700 cm⁻¹) and ¹H/¹³C NMR (to verify aryl proton environments and ketone signals) . Reaction progress can be monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane eluents .

Q. What spectroscopic methods are most effective for structural confirmation of this compound?

- Mass spectrometry (EI-MS): Identifies the molecular ion peak (e.g., m/z ≈ 289 for C₁₇H₁₃NO₂) and fragmentation patterns .

- X-ray crystallography: Resolves crystal packing and bond angles, critical for confirming the oxazole ring geometry and substituent positions .

- UV-Vis spectroscopy: Detects conjugation effects between the oxazole ring and phenyl groups (absorption ~250–300 nm) .

Q. How can researchers ensure purity during synthesis?

Purification methods include:

- Recrystallization using ethanol or ethyl acetate .

- Column chromatography with silica gel (60–120 mesh) and gradient elution (e.g., 20–40% ethyl acetate in hexane) .

- HPLC with a C18 column and acetonitrile/water mobile phase (retention time ~8–10 min) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Key parameters include:

- Catalyst selection: Use Lewis acids like ZnCl₂ or AlCl₃ to enhance cyclization efficiency .

- Temperature control: Maintain 80–100°C during cyclocondensation to avoid side reactions .

- Solvent choice: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

- Statistical optimization via response surface methodology (RSM) to balance time, temperature, and reagent ratios .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

- Cross-validation: Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .

- Variable-temperature NMR: Resolve dynamic effects causing signal splitting .

- High-resolution mass spectrometry (HRMS): Confirm molecular formula accuracy (±5 ppm error threshold) .

Q. How can bioactivity assays (e.g., antimicrobial) be designed for this compound?

- Microdilution assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–100 µg/mL .

- Cytotoxicity screening: Use MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

- Molecular docking: Predict binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .

Q. What computational methods predict thermodynamic properties like solubility and stability?

- Quantitative Structure-Property Relationship (QSPR): Correlate logP values with solubility in aqueous buffers .

- Molecular dynamics simulations: Assess thermal stability by calculating decomposition pathways at 298–500 K .

- Gas chromatography (GC): Determine boiling points using non-polar columns (e.g., ZB-5) with helium carrier gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.